

Introduction: The Significance of Methyl 5-fluoro-2-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 5-fluoro-2-hydroxybenzoate

Cat. No.: B1304897

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Methyl 5-fluoro-2-hydroxybenzoate (CAS No: 391-92-4) is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. It serves as a key building block in the synthesis of a variety of more complex molecules, including agrochemicals and pharmaceutical agents.[1] Understanding its solubility in organic solvents is paramount for several critical applications:

- **Reaction Chemistry:** Optimizing reaction conditions, ensuring homogeneity, and influencing reaction rates.
- **Purification:** Developing effective crystallization and chromatographic separation processes.
- **Formulation Development:** Creating stable and effective solutions for drug delivery and other applications.

This guide provides the theoretical and practical framework necessary to predict, determine, and utilize the solubility of this compound effectively.

Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the

guiding tenet, stating that substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[2][3][4][5]

Key Molecular Features of **Methyl 5-fluoro-2-hydroxybenzoate**:

- Molecular Formula: $C_8H_7FO_3$ [6]
- Molecular Weight: 170.14 g/mol [6]
- Structure: The molecule contains a benzene ring, a hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a fluorine (-F) atom.
- Polarity: The presence of the hydroxyl, ester, and fluorine groups introduces significant polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.
- Physical State: Low melting solid, with a melting point between 30-34 °C.[7]

Predicted Solubility Behavior:

Based on its structure, we can predict its solubility in different classes of organic solvents:

- Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules, leading to favorable solute-solvent interactions.
- Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): Good to high solubility is expected. These solvents can accept hydrogen bonds from the solute's hydroxyl group and engage in strong dipole-dipole interactions with the polar ester and C-F bonds.
- Non-Polar Solvents (e.g., Hexane, Cyclohexane): Low solubility is expected. The significant polarity of the functional groups will result in strong solute-solute interactions that are not easily overcome by the weak van der Waals forces offered by non-polar solvents.
- Solvents of Intermediate Polarity (e.g., Dichloromethane, Toluene): Moderate solubility is predicted. The aromatic ring of the solute will have some affinity for aromatic solvents like toluene, but the polar functional groups will limit miscibility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely used technique.[8] This protocol outlines the necessary steps for accurate measurement.

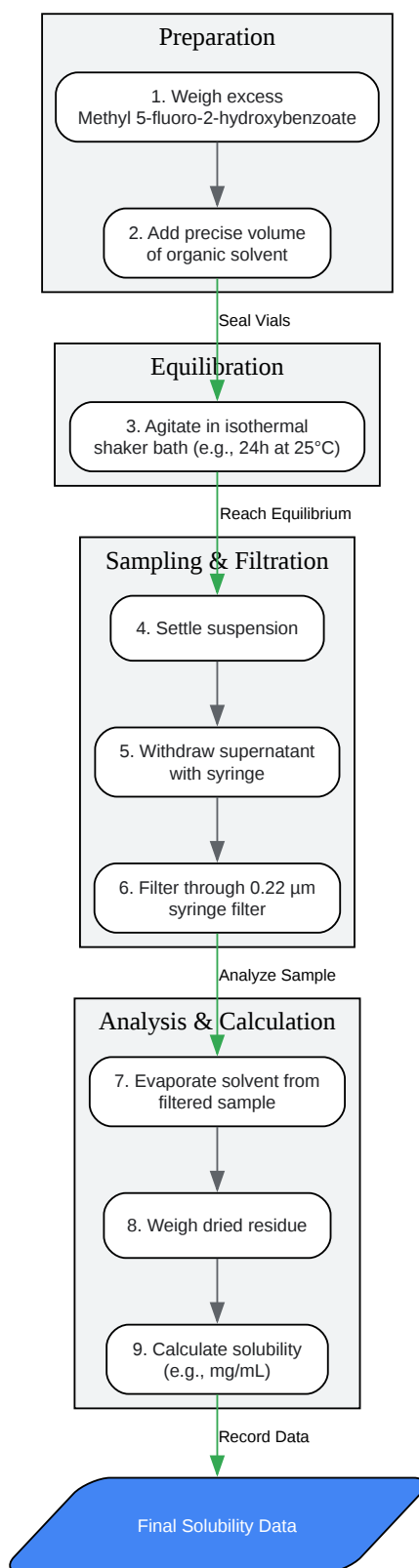
Core Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

Step-by-Step Methodology:

- Preparation:
 - Accurately weigh an excess amount of **Methyl 5-fluoro-2-hydroxybenzoate** into several vials (e.g., 20 mL glass scintillation vials). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
 - Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary experiments can determine the minimum time required to reach a stable concentration.
- Sample Collection and Preparation:
 - After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

- Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 μm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.
- Accurately weigh the filtered solution.
- Analysis:
 - The concentration of the dissolved solid can be determined by several methods. A common and straightforward method is gravimetric analysis:
 - Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 $^{\circ}\text{C}$) until the solvent has completely evaporated.
 - Once a constant weight is achieved, weigh the vial containing the dry residue.
 - The mass of the dissolved solute can be calculated by subtracting the initial vial weight.
- Calculation:
 - Calculate the solubility using the following formula:
 - $\text{Solubility (mg/mL)} = (\text{Mass of residue in mg}) / (\text{Volume of solvent used in mL})$
 - Alternatively, using the mass of the solution:
 - $\text{Solubility (g/100 g solvent)} = [\text{Mass of residue} / (\text{Mass of filtered solution} - \text{Mass of residue})] \times 100$

The following diagram illustrates the experimental workflow for determining solubility.



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Caption: Experimental workflow for the determination of solubility.

Data Presentation

For clarity and comparative analysis, the experimentally determined solubility data should be summarized in a structured table.

Organic Solvent	Solvent Class	Temperature (°C)	Observed Solubility (mg/mL)	Observed Solubility (mol/L)
Methanol	Polar Protic	25		
Ethanol	Polar Protic	25		
Acetone	Polar Aprotic	25		
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	25		
Tetrahydrofuran (THF)	Polar Aprotic	25		
Dichloromethane	Chlorinated	25		
Toluene	Aromatic	25		
n-Hexane	Non-Polar	25		

Safety and Handling Precautions

Methyl 5-fluoro-2-hydroxybenzoate is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[6]
 - H319: Causes serious eye irritation.[6]
 - H335: May cause respiratory irritation.[6]

- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- Handling:
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
 - Avoid contact with skin, eyes, and clothing.[11]
 - Wash hands thoroughly after handling.[9]

Always consult the most recent Safety Data Sheet (SDS) for the compound before commencing any experimental work.

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References

- 1. METHYL 5-FLUORO-2-HYDROXYBENZOATE | 391-92-4 [chemicalbook.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 5-fluoro-2-hydroxybenzoate | C₈H₇FO₃ | CID 2783186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL 5-FLUORO-2-HYDROXYBENZOATE CAS#: 391-92-4 [m.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemscene.com [chemscene.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
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